5-Ethyl-2-methylnonanal

Regulatory Compliance Fragrance Safety IFRA Standards

5-Ethyl-2-methylnonanal (CAS 68141-14-0), also known as Nonanal, 5-ethyl-2-methyl- or Aldehyde NU, is a synthetic, branched aliphatic aldehyde with the molecular formula C₁₂H₂₄O and a molecular weight of 184.32 g/mol. It is characterized as a colorless liquid with a fresh, clean, juicy, orange rind odor profile.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 68141-14-0
Cat. No. B14460305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methylnonanal
CAS68141-14-0
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCC(CC)CCC(C)C=O
InChIInChI=1S/C12H24O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h10-12H,4-9H2,1-3H3
InChIKeyVITZPKQAMWMVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methylnonanal (CAS 68141-14-0) Procurement Guide: Properties, Regulatory Status, and Key Differentiators


5-Ethyl-2-methylnonanal (CAS 68141-14-0), also known as Nonanal, 5-ethyl-2-methyl- or Aldehyde NU, is a synthetic, branched aliphatic aldehyde with the molecular formula C₁₂H₂₄O and a molecular weight of 184.32 g/mol [1]. It is characterized as a colorless liquid with a fresh, clean, juicy, orange rind odor profile . Its primary applications lie within the flavor and fragrance industry, where it serves as a specialty ingredient to impart specific olfactory characteristics to consumer products . This compound is distinguished by its branched carbon backbone (5-ethyl-2-methyl substitution), which differentiates it from linear aldehydes of similar molecular weight and influences its olfactory properties, physical behavior, and regulatory profile .

Why 5-Ethyl-2-methylnonanal Cannot Be Simply Substituted with Other C12 or Branched Aldehydes


Substituting 5-ethyl-2-methylnonanal with other C12 aldehydes like 2-methylundecanal or even linear nonanal (C9) without empirical reformulation is scientifically unsound due to fundamental differences in molecular architecture and physicochemical properties. Its unique 5-ethyl-2-methyl branching pattern results in a distinct set of properties, including a calculated log Kow of 4.6 and a boiling point of 231.03 °C, which dictate its volatility and interaction with olfactory receptors, yielding a characteristic 'fresh, juicy, orange rind' odor [1]. In contrast, a close structural analog like 2-methylundecanal exhibits a more 'fatty, herbaceous, amber' profile and different physical parameters . Furthermore, regulatory acceptance is not universal; 5-ethyl-2-methylnonanal is subject to specific maximum acceptable concentrations defined by IFRA, a restriction that does not apply to linear nonanal, which has no IFRA limits [2]. These differences in sensory performance, physical behavior, and compliance requirements preclude simple 1:1 replacement without extensive reformulation and new safety assessments.

Quantitative Differentiation Guide for 5-Ethyl-2-methylnonanal Against Key Analogs


Regulatory Compliance Differentiation: IFRA-Specified Maximum Use Levels for 5-Ethyl-2-methylnonanal vs. Unrestricted Linear Nonanal

5-Ethyl-2-methylnonanal is subject to specific maximum acceptable concentrations in finished products as defined by the International Fragrance Association (IFRA), a critical regulatory distinction from linear nonanal, which has no IFRA-mandated limits [1]. For instance, the IFRA limit for 5-ethyl-2-methylnonanal in fine fragrances (Category 4) is 1.2%, whereas for products applied to the axillae (Category 2) it is strictly limited to 0.066% [2]. This contrasts sharply with linear nonanal (CAS 124-19-6), which is not listed on any IFRA restricted materials list and has no maximum usage level limits across any product category [3].

Regulatory Compliance Fragrance Safety IFRA Standards

Olfactory Profile Differentiation: 'Fresh, Juicy, Orange Rind' vs. 'Fatty, Herbaceous, Amber' Character of 2-Methylundecanal

The olfactory character of 5-ethyl-2-methylnonanal is described by a major vendor as 'fresh, clean, juicy, orange rind', a specific and desirable profile for citrus and clean scent applications . In stark contrast, its structural analog 2-methylundecanal (CAS 110-41-8), also a C12 aldehyde, is characterized by a more complex profile described as 'gassy, diffusive, metallic, waxy, with coumarin and citrus nuances' or 'herbaceous, orange, and ambergris-like' . While both are aldehydic, the primary sensory impression and perceived 'freshness' differ significantly, a critical factor in fragrance creation where the 'top note' is paramount.

Olfactory Science Flavor Chemistry Fragrance Formulation

Physical Property Differentiation: Refractive Index, Specific Gravity, and Boiling Point for Quality Control and Formulation

Key physical properties of 5-ethyl-2-methylnonanal, such as refractive index and specific gravity, are defined within narrow ranges by vendors, providing critical benchmarks for quality control (QC) . These values differ from those of its analog, 2-methylundecanal. For example, the reported refractive index for the target compound is 1.434–1.439 at 20°C, whereas 2-methylundecanal is reported with a refractive index of 1.430–1.436 at 20°C and a density of 0.822–0.830 g/mL . While these ranges overlap, the target compound's parameters, especially a specific gravity of 0.831–0.836, serve as a unique fingerprint for confirming material identity and purity against its certificate of analysis .

Analytical Chemistry Quality Control Formulation Science

Safety Profile Differentiation: RIFM Safety Assessment Endpoints and Read-Across Justification for 5-Ethyl-2-methylnonanal

A peer-reviewed safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated 5-ethyl-2-methylnonanal across seven human health endpoints and environmental toxicity [1]. Due to insufficient toxicity data for the target compound itself, a read-across approach was employed using structurally similar analogs: 3,5,5-trimethylhexanal for genotoxicity, 2-ethylhexanal for repeated dose toxicity, and 2-methylundecanal for reproductive toxicity and skin sensitization [2]. Based on this analysis, the expert panel concluded that 5-ethyl-2-methylnonanal does not present a concern for genotoxicity, and all endpoints were cleared using target data, read-across, and/or the Threshold of Toxicological Concern (TTC) [3].

Toxicology Safety Assessment Regulatory Science

Purity and Isomer Specification: High Purity (97.0% Sum of Isomers) as a Key Procurement Metric for 5-Ethyl-2-methylnonanal

Vendors supplying 5-ethyl-2-methylnonanal typically specify a high purity of 97.0% (sum of isomers) . This is a critical quantitative specification for procurement, as the compound possesses two chiral centers, leading to a possible total of four enantiomers (two diastereoisomers) [1]. The undefined stereochemistry and unspecified isomer ratio in the material mean that the 'sum of isomers' specification is the primary quality control parameter. This contrasts with simpler aldehydes like linear nonanal, which is often specified at ≥98% purity without isomer-related complexity .

Chemical Purity Isomer Analysis Quality Control

Recommended Application Scenarios for 5-Ethyl-2-methylnonanal Based on Quantitative Differentiation


Formulation of High-End Fine Fragrances Requiring a 'Juicy Orange Rind' Top Note and IFRA Compliance

In fine fragrance development (e.g., Eau de Parfum), 5-ethyl-2-methylnonanal is the superior choice when the creative brief demands a bright, 'fresh, juicy, orange rind' opening . Its specific IFRA limit of 1.2% in this category (Cat. 4) must be strictly adhered to during formulation [1]. Using a substitute like 2-methylundecanal would fundamentally alter the fragrance's olfactory character, introducing unwanted 'fatty, herbaceous' notes, and would still require a separate regulatory assessment due to different IFRA constraints [2].

Creation of Citrus-Focused Personal Care Products with Tight Regulatory Constraints

For leave-on body lotions (IFRA Category 5A) or products applied to the face, 5-ethyl-2-methylnonanal can be incorporated to enhance a citrus or 'clean' scent profile. However, procurement and formulation must be guided by the IFRA maximum acceptable concentration of 0.32% for Category 5A . This is a critical differentiator from linear nonanal, which has no such use-level restrictions, but also does not provide the same specific 'juicy' olfactory nuance [1].

Research into Structure-Odor Relationships of Branched Aliphatic Aldehydes

5-Ethyl-2-methylnonanal serves as a key model compound for academic and industrial research into the structure-odor relationships (SOR) of branched aldehydes . Its defined, complex stereochemistry (two chiral centers, four possible enantiomers) and distinct odor profile ('fresh, clean, orange rind') make it ideal for comparative studies with linear aldehydes (e.g., nonanal) and differently branched isomers (e.g., 2-methylundecanal) to understand how molecular topology influences olfactory receptor activation [1].

Quality Control Reference Standard for Analytical Method Development

Due to its well-defined physical properties (refractive index 1.434-1.439, specific gravity 0.831-0.836) and high purity specification (97.0% sum of isomers), 5-ethyl-2-methylnonanal is suitable for use as a reference standard in gas chromatography-mass spectrometry (GC-MS) or HPLC method development for fragrance analysis . Its unique retention index and mass spectrum provide a reliable marker for identifying and quantifying this specific aldehyde in complex fragrance mixtures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-2-methylnonanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.